![molecular formula C22H19N3O3S B2706179 N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 687583-00-2](/img/structure/B2706179.png)
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the inhibition of the enzymes LDHA, CAIX, and IDH1. LDHA is involved in the conversion of pyruvate to lactate, which is a hallmark of cancer metabolism. CAIX is involved in the regulation of pH in cancer cells, and IDH1 is involved in the production of oncometabolite 2-hydroxyglutarate (2-HG). Inhibition of these enzymes could lead to the suppression of cancer cell growth and the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to have biochemical and physiological effects. Inhibition of LDHA could lead to the suppression of cancer cell growth and the reduction of lactate production. Inhibition of CAIX could lead to the acidification of the tumor microenvironment, which could enhance the efficacy of chemotherapy and radiation therapy. Inhibition of IDH1 could lead to the reduction of oncometabolite 2-HG, which is implicated in the development of gliomas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has advantages and limitations for lab experiments. One advantage is that it could be used as a potential therapeutic agent for cancer and metabolic disorders. Another advantage is that it could be used as a tool compound to study the role of LDHA, CAIX, and IDH1 in cancer and metabolic disorders. One limitation is that it could have off-target effects on other enzymes, which could affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. One direction is to study its efficacy as a therapeutic agent for cancer and metabolic disorders in preclinical and clinical studies. Another direction is to study its specificity and selectivity towards LDHA, CAIX, and IDH1, and to develop more potent and selective inhibitors. Additionally, it would be interesting to study the effect of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on other enzymes and pathways, and to explore its potential applications in other diseases.
Métodos De Síntesis
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction between 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid and N,N-dibenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in scientific research. This compound has been shown to have inhibitory activity against various enzymes such as human lactate dehydrogenase A (LDHA), human carbonic anhydrase IX (CAIX), and human isocitrate dehydrogenase 1 (IDH1). These enzymes are known to be involved in various diseases such as cancer and metabolic disorders. Therefore, N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be used as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N,N-dibenzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-19(15-25-21(27)20-18(11-12-29-20)23-22(25)28)24(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTMNXOINBLHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.